molecular formula C18H15ClN4O2S B028722 4-(2-Chlorophenyl)-9-methyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine-2-propanoic Acid CAS No. 100826-98-0

4-(2-Chlorophenyl)-9-methyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine-2-propanoic Acid

Cat. No.: B028722
CAS No.: 100826-98-0
M. Wt: 386.9 g/mol
InChI Key: PMBAOBLHUHELTG-UHFFFAOYSA-N
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Description

4-(2-Chlorophenyl)-9-methyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine-2-propanoic Acid, also known as this compound, is a useful research compound. Its molecular formula is C18H15ClN4O2S and its molecular weight is 386.9 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthetic Approaches and Biological Applications

  • Synthetic Utilities and Methodologies : The development of synthetic methodologies for heterocyclic compounds, including diazepines and triazoles, is a significant area of research. These methods enable the creation of compounds with potential applications in medicinal chemistry and materials science. The synthesis of benzimidazoles, quinoxalines, and benzo[diazepines] from o-phenylenediamines demonstrates the versatility of these synthetic routes, highlighting their importance for generating pharmacologically active compounds and materials with unique properties (M. Ibrahim, 2011).

  • Biological Significance of Heterocyclic Compounds : The review of 2,3-benzodiazepine-related compounds, including diazepines and triazepines fused with five-membered nitrogen heterocycles, underscores the biological significance of these compounds. Some members of the 2,3-benzodiazepine family have reached clinical stages, indicating their potential in treating various diseases, including some forms of cancer and bacterial infections resistant to current treatments (Támas Földesi, Balázs Volk, M. Milen, 2018).

  • Chemical Modeling and Biological Features : The search for biologically active substances among 1,2,4-triazole derivatives reveals a broad spectrum of activities such as antimicrobial, antifungal, antioxidant, and anti-inflammatory effects. This indicates the potential for chemical modeling of such compounds to create novel drugs and materials with desired properties (M. V. Ohloblina, 2022).

Mechanism of Action

Target of Action

The primary targets of this compound, also known as 3-[7-(2-chlorophenyl)-13-methyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-4-yl]propanoic acid, are the Bromodomain and Extra-Terminal motif (BET) proteins . These proteins, including BRD2, BRD3, and BRD4, play crucial roles in regulating gene expression by recognizing acetylated lysine residues on histone tails .

Mode of Action

This compound acts as a Proteolysis-Targeting Chimera (PROTAC) . It binds to its target proteins (BRD2, BRD3, and BRD4) and induces their degradation . This is different from traditional inhibitors that merely block the activity of their targets. PROTACs, like this compound, can eliminate the function of their targets entirely by promoting their degradation .

Biochemical Pathways

The degradation of BET proteins affects various biochemical pathways. These proteins are involved in the regulation of several genes, including those associated with cell cycle progression and apoptosis . Therefore, their degradation can lead to changes in these pathways, potentially leading to the inhibition of cell proliferation and induction of cell death .

Pharmacokinetics

It’s worth noting that the compound’s solubility in various solvents such as dmso and ethanol suggests it may have good bioavailability

Result of Action

The result of the compound’s action is the degradation of its target proteins, leading to changes in the expression of various genes . This can result in the inhibition of cell proliferation and the induction of cell death , which could potentially be harnessed for therapeutic purposes, such as in the treatment of cancer .

Properties

IUPAC Name

3-[7-(2-chlorophenyl)-13-methyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-4-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN4O2S/c1-10-21-22-15-9-20-17(12-4-2-3-5-14(12)19)13-8-11(6-7-16(24)25)26-18(13)23(10)15/h2-5,8H,6-7,9H2,1H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMBAOBLHUHELTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C3=C(C=C(S3)CCC(=O)O)C(=NC2)C4=CC=CC=C4Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90546346
Record name 3-[4-(2-Chlorophenyl)-9-methyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-2-yl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90546346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100826-98-0
Record name 3-[4-(2-Chlorophenyl)-9-methyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-2-yl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90546346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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